molecular formula C16H13Cl3N4O5 B11980361 N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide

Cat. No.: B11980361
M. Wt: 447.7 g/mol
InChI Key: LZFHHGDICAQCSU-UHFFFAOYSA-N
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Description

N-[1-(Benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide is a benzamide derivative featuring a trichloroethyl-benzylamino substituent and a 3,5-dinitrobenzoyl backbone. Its structure combines electron-withdrawing nitro groups and a halogen-rich side chain, which may confer unique reactivity and physicochemical properties.

Properties

Molecular Formula

C16H13Cl3N4O5

Molecular Weight

447.7 g/mol

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C16H13Cl3N4O5/c17-16(18,19)15(20-9-10-4-2-1-3-5-10)21-14(24)11-6-12(22(25)26)8-13(7-11)23(27)28/h1-8,15,20H,9H2,(H,21,24)

InChI Key

LZFHHGDICAQCSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Dinitrobenzoyl Chloride

3,5-Dinitrobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride ((COCl)2\text{(COCl)}_2) under anhydrous conditions. The reaction typically proceeds at reflux (60–80°C) for 4–6 hours, yielding 3,5-dinitrobenzoyl chloride as a crystalline solid.

Reaction Conditions

ParameterValue
SolventDry dichloromethane or toluene
CatalystNone required
Temperature60–80°C
Yield85–92%

Synthesis of 1-(Benzylamino)-2,2,2-Trichloroethylamine

This intermediate is prepared via a two-step sequence:

Step 1: Synthesis of 2,2,2-Trichloroethylamine

Trichloroacetonitrile undergoes catalytic hydrogenation (H2\text{H}_2, 1–3 atm) in the presence of Raney nickel (Ni\text{Ni}) or palladium on carbon (Pd/C\text{Pd/C}) to yield 2,2,2-trichloroethylamine. The reaction is conducted in ethanol or tetrahydrofuran (THF) at 25–40°C.

Step 2: Benzylation of Trichloroethylamine

Benzyl bromide (PhCH2Br\text{PhCH}_2\text{Br}) reacts with 2,2,2-trichloroethylamine in the presence of a base (K2CO3\text{K}_2\text{CO}_3 or Et3N\text{Et}_3\text{N}) to form 1-(benzylamino)-2,2,2-trichloroethylamine. The reaction is typically performed in acetonitrile or dimethylformamide (DMF) at 50–70°C for 12–24 hours.

Reaction Conditions

ParameterValue
SolventAcetonitrile
BaseTriethylamine (Et3N\text{Et}_3\text{N})
Temperature60°C
Yield70–78%

Amide Bond Formation

The final step involves coupling 3,5-dinitrobenzoyl chloride with 1-(benzylamino)-2,2,2-trichloroethylamine. This is achieved under Schotten-Baumann conditions, where the amine reacts with the acid chloride in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH\text{NaOH}) as the base.

Reaction Conditions

ParameterValue
SolventDichloromethane/Water
Base10% Aqueous NaOH\text{NaOH}
Temperature0–5°C (ice bath)
Reaction Time1–2 hours
Yield65–72%

Mechanistic Insight
The base deprotonates the amine, enhancing its nucleophilicity. The acyl chloride undergoes nucleophilic attack by the amine, forming the amide bond and releasing hydrochloric acid (HCl\text{HCl}), which is neutralized by the base.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v). The high electron-withdrawing nature of the nitro groups facilitates crystallization, yielding pale-yellow needles.

Chromatographic Methods

Column chromatography using silica gel (SiO2\text{SiO}_2) and a hexane/ethyl acetate gradient (7:3 to 1:1) removes unreacted starting materials and byproducts.

Characterization Data

  • Melting Point : 148–152°C (decomposes)

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 8.72 (s, 1H, Ar-H), 8.54 (d, J=2.0J = 2.0 Hz, 2H, Ar-H), 7.32–7.28 (m, 5H, Ph-H), 4.12 (s, 2H, CH2Ph\text{CH}_2\text{Ph}), 3.98 (q, J=6.4J = 6.4 Hz, 1H, CHNH\text{CHNH})

  • IR (KBr) : 1685 cm1^{-1} (C=O), 1530 cm1^{-1} (NO2_2)

Alternative Synthetic Routes

Ullmann-Type Coupling

A copper-catalyzed coupling between 3,5-dinitroiodobenzene and 1-(benzylamino)-2,2,2-trichloroethylamine has been explored but offers lower yields (45–50%) due to steric hindrance from the trichloroethyl group.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in DMF\text{DMF} accelerates the amidation step, improving yields to 75–80% .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dinitrobenzamide moiety can participate in redox reactions, leading to the generation of reactive intermediates that can affect cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of N-[1-(Benzylamino)-2,2,2-Trichloroethyl]-3,5-Dinitrobenzamide

Compound Name Substituent on Ethylamine Benzamide Substituents Molecular Formula Key Features
Target Compound Benzylamino 3,5-dinitro C₁₆H₁₂Cl₃N₃O₅ High halogen content; nitro groups enhance electrophilicity
N-[1-(4-Bromoanilino)-2,2,2-Trichloroethyl]-3,5-Dinitrobenzamide (BZ13950) 4-Bromoanilino 3,5-dinitro C₁₅H₁₀BrCl₃N₄O₅ Bromine substitution introduces steric/electronic effects
N-(2-Aminoethyl)-3,5-Dinitrobenzamide 2-Aminoethyl 3,5-dinitro C₉H₁₀N₄O₅ Simpler side chain; lacks halogens
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide 2-Hydroxy-1,1-dimethylethyl 3-methyl C₁₃H₁₉NO₂ Hydroxy group enables metal coordination; no nitro/halogens

Key Observations:

  • Nitro Group Reactivity : The 3,5-dinitrobenzamide moiety (common in the target compound and BZ13950) facilitates electrophilic aromatic substitution, contrasting with the 3-methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is less reactive .
  • Substituent Diversity: The benzylamino group in the target compound may improve steric shielding compared to BZ13950’s 4-bromoanilino group, altering regioselectivity in reactions .

Spectroscopic Data:

  • ¹H NMR : The trichloroethyl group in the target compound would produce distinct signals (e.g., δ ~3.0–4.0 ppm for CH₂Cl₃), contrasting with the δ 8.92–9.04 ppm aromatic signals shared across nitrobenzamides .
  • IR Spectroscopy: Strong nitro group absorption (~1384 cm⁻¹) is consistent in both the target compound and N-(2-aminoethyl)-3,5-dinitrobenzamide .

Elemental Analysis:

  • The target compound’s higher chlorine content (3 Cl atoms vs. 0 in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) results in distinct C/H/N/O ratios, necessitating precise analytical validation .

Biological Activity

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide is a complex organic compound with significant potential for biological applications. Its unique structure incorporates a benzylamino group, a trichloroethyl moiety, and a dinitrobenzamide component, which contribute to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications based on current research findings.

  • Molecular Formula : C16H13Cl3N4O5
  • Molecular Weight : 447.66 g/mol
  • IUPAC Name : this compound
  • CAS Number : 302820-18-4
PropertyValue
Molecular FormulaC16H13Cl3N4O5
Molecular Weight447.66 g/mol
IUPAC NameThis compound
CAS Number302820-18-4

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Acid Chloride : Reaction of 3,5-dinitrobenzoic acid with thionyl chloride.
  • Condensation Reaction : The acid chloride is reacted with N-(benzylamino)-2,2,2-trichloroethanol under basic conditions.
  • Purification : The product is purified using techniques such as recrystallization and chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The benzylamino group may inhibit specific enzymes or receptors.
  • Cell Membrane Penetration : The trichloroethyl moiety enhances lipophilicity, facilitating cellular uptake.
  • Redox Reactions : The dinitrobenzamide component can participate in redox reactions that generate reactive intermediates affecting cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. In vitro studies have shown its effectiveness against various pathogens:

  • Bacterial Strains Tested :
    • Escherichia coli (Gram-negative)
    • Klebsiella pneumoniae (Gram-negative)
    • Staphylococcus aureus (Gram-positive)

The compound demonstrated varying degrees of inhibition against these strains, suggesting potential as an antimicrobial agent.

Case Studies and Research Findings

  • Anticancer Activity :
    A study evaluated the cytotoxic effects of synthesized derivatives similar to this compound against human cancer cell lines (MCF-7, HepG2). Results indicated significant inhibition of cell proliferation and induction of apoptosis in certain derivatives .
    Cell LineIC50 (µM)Reference Compound IC50 (µM)
    MCF-70.37Sorafenib 7.91
    HepG20.73Sorafenib 7.91
    A5490.95Sorafenib 7.91
  • Antibacterial Activity :
    Another study focused on the antibacterial properties of related compounds against E. coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results showed that certain derivatives exhibited significant antibacterial activity compared to controls .

Q & A

Q. What are the optimal synthetic conditions for preparing N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide, and how can yield be maximized?

Methodological Answer: The synthesis involves coupling 3,5-dinitrobenzoyl chloride with a trichloroethylamine derivative. Key steps include:

  • Reagent Ratios: Use a 1:1.2 molar ratio of acyl chloride to amine to ensure complete conversion .
  • Solvent System: Acetonitrile/methanol/water (3:2:1) enhances solubility and reaction efficiency .
  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) is preferred for amide bond formation under mild conditions .
  • Purification: Crystallization from methanol:water (4:1) yields ~75% pure product with minimal impurities .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of N-substituted 3,5-dinitrobenzamides?

Methodological Answer:

  • ¹H NMR Analysis:
    • Peaks at δ 8.92–9.04 ppm correspond to aromatic protons in the 3,5-dinitrobenzoyl moiety .
    • Triplet signals at δ 3.02–3.46 ppm indicate ethylenediamine linker protons .
  • ¹³C NMR Analysis:
    • Carbonyl resonance at δ 158.76 ppm confirms amide bond formation .
    • Nitro group carbons appear at δ 147.04 ppm .
  • IR Spectroscopy:
    • Stretching at 1630 cm⁻¹ (amide C=O) and 1384 cm⁻¹ (NO₂ symmetric stretch) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of dinitrobenzamide derivatives against Mycobacterium tuberculosis?

Methodological Answer: Discrepancies arise from structural variations and assay conditions. Key approaches include:

  • Structure-Activity Relationship (SAR) Studies:
    • Compare analogs like DNB1 (N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide) and DNB2 (N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide) .
    • Nitro groups at positions 3 and 5 are critical for anti-mycobacterial activity .
  • Standardized Bioassays:
    • Use MIC (Minimum Inhibitory Concentration) testing under uniform pH and temperature conditions to minimize variability .

Q. How can electrochemical sensors be designed using tribenzamide derivatives for Hg²⁺ detection in aqueous media?

Methodological Answer:

  • Sensor Fabrication:
    • Synthesize tribenzamide derivatives (e.g., BODA: N-(1,3-benzoxazol-2-yl-phenyl)-3,5-diaminobenzamide) via reductive amination of dinitro precursors .
    • Modify glassy carbon electrodes with Ag nanoparticles and tribenzamide films to enhance conductivity and selectivity .
  • Analytical Validation:
    • Use cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to detect Hg²⁺ with a linear range of 0.1–10 µM and LOD of 0.03 µM .

Q. What methodologies are employed to analyze reaction intermediates in multi-step syntheses of N-substituted benzamides?

Methodological Answer:

  • In-Situ Monitoring:
    • Use LC-MS to track intermediates like N-(2-aminoethyl)-3,5-dinitrobenzamide during coupling reactions .
  • Isolation Techniques:
    • Fractional crystallization or preparative HPLC isolates intermediates for structural validation .

Q. How do steric and electronic effects influence the reactivity of N-substituted benzamides in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects:
    • Bulky substituents (e.g., trichloroethyl groups) hinder nucleophilic attack at the carbonyl carbon, requiring elevated temperatures for reactivity .
  • Electronic Effects:
    • Electron-withdrawing nitro groups increase electrophilicity of the acyl carbon, facilitating amidation .

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